6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions that form the tricyclic backbone of the molecule. Common reagents include strong acids or bases to facilitate ring closure.
Functional Group Modifications: Introduction of the imino, oxo, and carboxamide groups through reactions such as amination, oxidation, and amidation.
Side Chain Attachments: The phenylethyl and propan-2-yloxypropyl groups are introduced via alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imino and oxo groups, converting them to amines and alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylethyl and propan-2-yloxypropyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery. It can be screened for various pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
Due to its complex structure, the compound might interact with multiple biological targets, making it a potential lead compound for the development of new therapeutics.
Industry
In materials science, the compound could be used to develop new polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
- 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
Uniqueness
The uniqueness of 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific tricyclic structure and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H31N5O3 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H31N5O3/c1-18(2)35-16-8-15-31-23(28)21(26(33)29-13-12-20-10-5-4-6-11-20)17-22-25(31)30-24-19(3)9-7-14-32(24)27(22)34/h4-7,9-11,14,17-18,28H,8,12-13,15-16H2,1-3H3,(H,29,33) |
InChI Key |
FMRPHSXDWQUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.